4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester
Description
This compound is a boronic acid pinacol ester derivative featuring a benzo[b][1,4]oxazine core substituted with a methyl group at position 4 and a boronic ester at position 5. Its structure enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials . Key identifiers include CAS: 1219130-57-0 (purity: 98%) and molecular formula C₁₃H₁₆BNO₄ .
Properties
IUPAC Name |
4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-13(18)17(11)5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAECCFDGZPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Benzo[b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the borylation of the benzo[b][1,4]oxazine core. A common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced oxazine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives exhibit promising anticancer activities. For instance, studies have shown that certain benzoxazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. These effects are attributed to their ability to interact with specific cellular pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the modulation of enzyme activity or interference with signaling pathways critical for cancer cell survival. For example, boronic acids are known to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells.
Organic Synthesis
Reagent for Suzuki Coupling Reactions
The boronic acid moiety in 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine makes it an excellent candidate for Suzuki coupling reactions. This reaction is pivotal in the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound can be utilized as a coupling partner to synthesize complex organic molecules efficiently.
Synthesis of Novel Compounds
Researchers have employed this compound as a building block to create novel organic materials with tailored properties. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological or chemical activities.
Materials Science
Polymer Chemistry
In materials science, derivatives of 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine are being explored for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can impart unique properties such as increased thermal stability and improved mechanical strength.
Nanomaterials
Recent studies have investigated the use of boronic acid pinacol esters in the synthesis of nanomaterials. These materials exhibit unique electronic and optical properties suitable for applications in sensors and electronic devices.
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induce apoptosis; inhibit tumor growth |
| Organic Synthesis | Suzuki coupling reactions | Efficient formation of biaryl compounds |
| Materials Science | Polymer synthesis | Enhanced thermal stability; mechanical strength |
| Nanomaterials | Unique electronic and optical properties |
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal demonstrated that a related benzoxazine compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the potential of these compounds as lead candidates for drug development. -
Suzuki Coupling Application
In a synthetic chemistry workshop, researchers successfully utilized 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine as a coupling partner in a series of Suzuki reactions to produce complex biaryl structures with high yields. -
Polymer Enhancement Research
A research group investigated the incorporation of boronic acid derivatives into polycarbonate matrices, resulting in polymers with significantly improved thermal and mechanical properties compared to traditional formulations.
Mechanism of Action
The mechanism by which 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its specific structure and functional groups.
Comparison with Similar Compounds
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester (CAS: 2377233-81-1)
- Structural Difference : Features two methyl groups at position 2 instead of one methyl at position 3.
- Impact : Enhanced steric hindrance at position 2 may reduce reactivity in cross-coupling reactions compared to the target compound. Purity and synthetic yields are comparable (>95%) .
- Applications : Used in medicinal chemistry for kinase inhibitor synthesis .
8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester (CAS: 943994-43-2)
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic Acid Pinacol Ester (CAS: 1809200-96-1)
- Structural Difference : [1,3]oxazine ring system instead of [1,4]oxazine.
- Impact : Altered ring geometry affects binding affinity in biological targets. Molecular weight: 275.11 g/mol (vs. 269.09 g/mol for the target compound) .
- Applications : Explored in materials science for polymer functionalization .
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ylboronic Acid (CAS: 1246765-28-5)
- Structural Difference : Boronic acid (unprotected) at position 6 vs. pinacol ester at position 6.
- Impact : The free boronic acid is more reactive but less stable under ambient conditions. Purity: 97% .
- Applications : Intermediate in synthesizing PROTACs and covalent inhibitors .
Physicochemical and Spectroscopic Comparisons
NMR Characteristics
- Pinacol Ester Signals : All pinacol esters show characteristic ¹H NMR singlets for –CH₃ protons (δ 1.35–1.38) and ¹³C NMR peaks at δ 24–25 (CH₃) and δ 84 (B-O-C) .
- Core Structure Signals : Benzo[b][1,4]oxazine derivatives exhibit aromatic protons at δ 6.8–7.5, while [1,3]oxazine analogs show downfield shifts due to differing electronic environments .
Biological Activity
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 221.10 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Boronic acids exhibit their biological activity primarily through the inhibition of proteases, which are enzymes that play critical roles in various cellular processes. The mechanisms include:
- Inhibition of Proteasomes : Boronic acids can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .
- Antiviral Activity : Some boronic acid derivatives have shown efficacy against viral infections by disrupting viral replication processes .
- Antibacterial and Antifungal Properties : The compound may exhibit activity against various bacterial strains and fungi, making it a candidate for treating infections .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have been conducted to evaluate the effectiveness of boronic acid derivatives similar to this compound:
- Study on Cancer Cell Lines :
- Antiviral Efficacy :
- Bacterial Inhibition :
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester?
- Methodological Answer :
- Storage : Store in a sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent moisture absorption and decomposition .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid static discharge by grounding equipment .
- Waste Disposal : Classify as special waste and dispose via licensed chemical waste handlers compliant with local regulations .
Q. Which characterization techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra to confirm the boronic ester moiety and oxazine ring structure. Compare peaks with literature data (e.g., δ ~1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₉BNO₅ expected).
- HPLC : Perform reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥95% by area) .
Q. How is this compound typically synthesized, and what intermediates are involved?
- Methodological Answer :
- Synthetic Route :
Start with halogenated benzooxazine derivatives.
Perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C under inert atmosphere .
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronic ester when facing low yields?
- Methodological Answer :
- Variables to Test :
- Analysis : Monitor reaction progress via TLC or LC-MS. Isolate side products (e.g., protodeboronation byproducts) for structural analysis .
Q. What experimental approaches resolve contradictions in reported reactivity under varying conditions (e.g., solvent polarity, temperature)?
- Methodological Answer :
- Controlled Studies : Design a matrix of reactions varying solvent (polar vs. nonpolar), temperature (25°C vs. 80°C), and catalyst loading. Use DOE (Design of Experiments) software for statistical rigor .
- Analytical Validation : Employ kinetic studies (NMR or in-situ IR) to track reaction rates. Compare with computational models (DFT) to predict electronic effects of the oxazine ring on boronate reactivity .
Q. How can stability issues (e.g., hydrolysis or thermal decomposition) be systematically evaluated?
- Methodological Answer :
- Stability Testing :
- Hydrolysis : Expose the compound to aqueous buffers (pH 3–10) at 25°C. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store samples at 40°C for 1 week and compare purity pre/post storage .
- Mitigation : Add stabilizers (e.g., BHT) or store under nitrogen to prevent oxidation .
Q. What strategies are effective for identifying and quantifying impurities in synthesized batches?
- Methodological Answer :
- Impurity Profiling :
Use LC-MS/MS to detect trace impurities (e.g., deprotected boronic acids or pinacol adducts).
Synthesize suspected impurities (e.g., hydrolyzed boronic acid) as reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
